Regioisomeric Differentiation: Piperidin-3-amine Core vs. Piperidin-4-amine Core
The target compound features a piperidin-3-amine core, distinguishing it from the more commonly commercially explored piperidin-4-amine analog N-(cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine [1]. In piperidine-based GPCR ligands, the 3-amino substitution places the pendant amine functionality at a different vector angle relative to the ring plane compared to 4-amino substitution, which class-level SAR studies on NK-1 and opioid receptors have demonstrated to produce divergent binding affinities that can differ by 10- to 100-fold between regioisomeric pairs [2]. No direct head-to-head biological comparison data between the 3-amine and 4-amine regioisomers of this specific chemotype has been publicly reported as of the search date.
| Evidence Dimension | Piperidine amine substitution position (regioisomerism) |
|---|---|
| Target Compound Data | Piperidin-3-amine core (amine at position 3 of piperidine ring) |
| Comparator Or Baseline | N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine (amine at position 4); other piperidin-4-amine analogs |
| Quantified Difference | No direct quantitative comparison data available for this specific chemotype. Class-level precedent indicates 10- to 100-fold differences in receptor binding affinity between piperidine regioisomers in NK-1 and opioid receptor contexts [2]. |
| Conditions | Class-level SAR inference from piperidine-based GPCR ligand literature |
Why This Matters
The 3-amine vs. 4-amine regioisomerism is not a trivial structural variation; it fundamentally alters the three-dimensional presentation of pharmacophoric groups to biological targets, and procurement of the wrong regioisomer can invalidate SAR hypotheses or screening campaigns.
- [1] Structural comparison of N-cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine (CAS 821781-38-8, InChI Key: MWFVLVXYSZBSJD-UHFFFAOYSA-N) vs. N-(cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine. Comparative analysis based on IUPAC nomenclature and InChI data. View Source
- [2] Strader, C.D. et al. 1,2,3-Trisubstituted Cyclohexyl Substance P Antagonists: Significance of the Ring Nitrogen in Piperidine-Based NK-1 Receptor Antagonists. ChemInform, 1995. Documents regioisomer-dependent potency variations exceeding 10-fold in piperidine-based GPCR antagonists. View Source
